Journal Name:International Journal of Quantum Chemistry
Journal ISSN:0020-7608
IF:2.437
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1097-461X
Year of Origin:1967
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:245
Publishing Cycle:Monthly
OA or Not:Not
In-Line Method of X-ray Phase-Contrast Micro-CT Using a Wide-Focus Laboratory Source
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1063774523020104
AbstractAn experimental implementation of the “in-line” method of X-ray phase contrast using a standard wide-focus X-ray tube as a polychromatic source is described. Using the proposed experimental scheme, in vitro tomographic measurements of a sample of human brain pineal gland are carried out, and the morphological structure of the soft tissues of this organ is visualized based on the results obtained. The advantage of phase-contrast tomography in comparison with traditional absorption tomography for studying the structural features of soft tissues is experimentally demonstrated. The “in-line” phase-contrast scheme, implemented on a laboratory setup, allows tomographic study of samples with linear dimensions of several millimeters and a resolution of ∼20 µm.
Detail
Extraction, Purification, and Crystallization of GTPase Era from Staphylococcus aureus
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1063774523010133
AbstractProtein crystal structure studies are an important tool for drug design. The growth of high-quality crystals suitable for X-ray diffraction is the limiting factor and the bottleneck in obtaining the structural data. Here we report the extraction, purification, and crystallization of the protein GTPase Era from the pathogenic bacterium Staphylococcus aureus. In bacterial cells, GTPase Era acts as a ribosome assembly factor. This enzyme is responsible for the cell growth and division. However, its structure is poorly understood. We obtained crystals of Staphylococcus aureus GTPase Era, which can be used in further structural studies by single-crystal X-ray diffraction analysis.
Detail
Growth of KR3F10 (R = Tb–Er) Compounds by the Vertical Directional Crystallization Method. III: Melting Character and Nonstoichiometry of Cubic KHo3F10 and KEr3F10 Single Crystals
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI: 10.1134/s1063774523010121
AbstractKR3F10 (R = Ho, Er; sp. gr. \(Fm\bar {3}m\)) crystals have been grown by the vertical directional crystallization. The incongruent melting of these compounds is experimentally established, and the temperatures of the corresponding thermal effects are determined. Narrow regions of homogeneity are found for the studied crystals; these regions are also characteristic of the entire series of KR3F10 crystals under study. The cubic lattice parameter monotonically decreases along the crystal length and varies in the range of 11.5782(2)–11.5654(5) Å for KHo3F10 and 11.5225(1)–11.5102(4) Å for KEr3F10. The conditions for growing KR3F10 crystals of optical quality from melt are optimized.
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Tetrairon Complex with Bridging 1,2-Bis(diphenylphosphino)ethane: Synthesis, Structure, and Electrochemistry
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-02-10 , DOI: 10.1134/s1063774522070240
AbstractWe describe the synthesis and structural characterization of a tetrairon complex with bridged 1,2-bis(diphenylphosphino)ethane (dppe). The parent complex [Fe2(CO)6{μ-SCH2CH(CH2O2CPh)S}] (1) reacted with 0.5 equivalent of dppe together with Me3NO⋅2H2O as a decarbonylation agent to form the complex [{Fe2(CO)5{µ-SCH2CH(CH2O2CPh)S}}2(dppe)] (2) in 74% yield. New complex 2 was characterized by infrared spectroscopy, 1H, 31P{1H}, 13C{1H} nuclear magnetic resonance spectroscopy, and X-ray diffraction analysis. In addition, electrochemical studies showed that complex 2 could catalyze the reduction of protons to H2 in the presence of HOAc.
Detail
Quantum Optics of Mössbauer Radiation
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-02-06 , DOI: 10.1134/s1063774522060190
AbstractThe increase in the brightness of modern synchrotron radiation sources and X-ray free-electron lasers have made it possible to observe nonlinear and quantum-optical phenomena for X rays. The peak intensity after focusing with application of bent crystals is as high as 1020 W/cm2 for modern sources and exceeds that characteristic of intraatomic fields. X-ray detectors with close-to-unity quantum efficiency and resolution in number of photons have become available. This provided prerequisites for studying fundamental concepts of quantum optics in the X-ray region of the electromagnetic spectrum.
Detail
Filling of Channels of the Zeolite Framework in Trigonal Polar Nonaborate Ва3Na0.9(OH)1.9[B9O16][B(OH)3]
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1063774523020207
AbstractCrystals of the new trigonal borate Ва3Na0.9(OH)1.9[B9O16][B(OH)3] (sp. gr. P31c, a = 10.23684(15) Å, c = 8.72926(13) Å) were prepared by the mild hydrothermal synthesis. The filling of the channels in the framework of the polar nonaborate was found to differ from that determined previously. It is consistent with the main features of this structure type with the preservation of sassoline molecules in the channels. The structure contains an additional ОН group, which is involved in the coordination of Ва.
Detail
Growth, Structure, and Phase Behavior of Di-tert-butyl-para-terphenyl Crystals
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI: 10.1134/s1063774523010200
AbstractThe results of studying the growth of para-terphenyl derivative (4,4"-di-tert-butyl-para-terphenyl (tBu-3P-tBu)) crystals are presented. The solubility of this compound in toluene at 20°С has been established by spectrophotometry. Using the techniques of growth from solutions and physical vapor transport, tBu-3P-tBu single crystals up to 1 cm long have been obtained for the first time. Their structure at 85 K has been interpreted in the triclinic system, sp. gr. P1 (Z = 8), using single-crystal X-ray diffraction. Flat rectangular crystals with the best morphological characteristics have been grown from vapor. The developed face of these crystals exhibits elementary growth steps 1.4 nm high, corresponding to molecular monolayers oriented in the (001) plane. The presence of a polymorphic transition at 229.2°C and mesomorphic liquid crystal phase above the melting temperature (255.6°С) is found.
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Structural Complexity of Molecular, Chain, and Layered Crystal Structures of Natural and Synthetic Arsenic Sulfides
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1063774523020037
AbstractA ladder-wise calculation scheme has been developed for the structural complexity of heterodesmic crystal structures, with crystal interpreted as a system of contacting molecules, chains, and layers. In the last stage of ladder-wise calculation the structural complexity of the main motif is summed with the complexity of the contacts beyond the main motif in correspondence with the strong additivity rule. The application potential of the scheme is demonstrated, and the calculation results for the crystal structures of natural and synthetic arsenic sulfides are presented. The coordination of molecules and chains that is necessary for calculating the complexity of contacts beyond the main motif is determined by the method of Voronoi–Dirichlet polyhedra.
Detail
Local Atomic Environment of Zn2+ Ions in a Low-Concentration ZnCl2 Aqueous Solution: XANES Study
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI: 10.1134/s1063774523020116
AbstractThe diverse local environment of zinc ions in a ZnCl2 solution, depending on the symmetry, ligand type, and solution concentration, has been analyzed using the data in the literature. Experimental zinc K-edge XANES spectra in a ZnCl2 aqueous solution with a critically low concentration (10–3 М) have been theoretically analyzed. It is shown that Zn(H2O)\(_{6}^{{2 + }}\) complexes with Zn2+ ions in the octahedral coordination environment of water molecules are dominant in this solution.
Detail
Syntheses, Structural Characterization of Nickel and Zinc Coordination Polymers Composed of Dicarboxylate and Bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone Ligands
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-02-10 , DOI: 10.1134/s1063774522070136
AbstractTwo novel complexes, {[L1Ni(ipa)(H2O)]2(DMF)}n (1) and {[L1Zn(pa)]4(H2O)}n (2), (L1 = bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone, H2ipa = isophthalic acid, H2pa = phthalic acid) were obtained and structurally characterized. Treatment of M(OAc)2 (M = Ni, Zn) with a dicarboxylic acid and L1 under solvothermal conditions gave the title complexes in moderate yields. The complexes were characterized by elemental analysis, IR spectroscopy and X-ray diffraction. Complex 1 represents 1D chains along the b axis, and complex 2 shows 2D network with the point symbol {44⋅62}.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.30 82 Science Citation Index Science Citation Index Expanded Not
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